

Summary of Key Population PK Studies for Pyrazinamide

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Compound Focus: Pyrazinamide

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The table below synthesizes findings from recent popPK studies, highlighting the model structure, significant covariates, and therapeutic targets.

Study Population & Citation	Model Structure	Significant Covariates (on CL)	Key PK/PD Targets & Dosing Recommendations
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| **Chinese TB patients (DS & MDR)** [1] | One-compartment | **Total Body Weight** (CL increased by 0.45 L/h per 10 kg) | **Targets:** $AUC_{0-24} > 363 \text{ mg}\cdot\text{h/L}$ or $C_{\max} > 35 \text{ mg/L}$. **Dosing:** 1500 mg (40-70 kg), 1750 mg (70-80 kg), 2000 mg (80-90 kg). | | **Korean TB patients** [2] | One-compartment with allometric scaling | **Geriatric with Diabetes Mellitus** (CL 30% higher vs. others) | Geriatric DM patients had 30% lower AUC, requiring higher doses. | | **Multi-cohort Model Repository** [3] | Various (Repository) | **Body Size** (most important), **Age** (higher mg/kg in pediatrics/geriatrics), **Diabetes** (higher mg/kg) | Supports model-informed precision dosing (MIPD); dosage adjustments needed for specific sub-populations. | | **International Cohorts** [4] | One-compartment with transit absorption | **Fed State** (slowed absorption rate) | Established a Limited Sampling Strategy (LSS) using 0, 2, and 6-hour post-dose samples to predict AUC_{24} . |

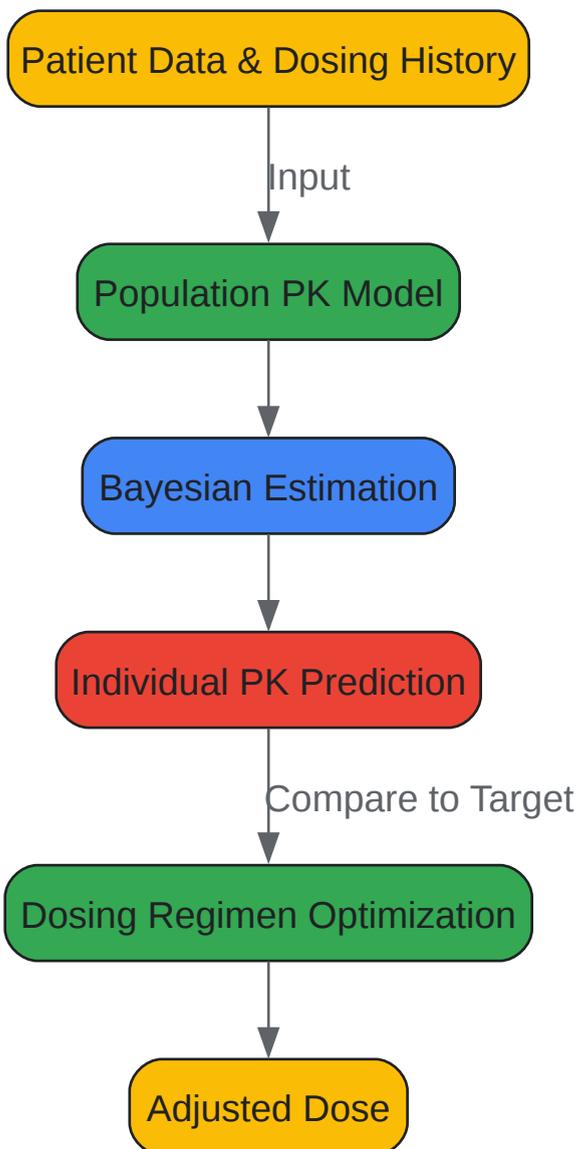
Detailed Experimental Protocols

The methodologies from the cited studies provide a robust framework for popPK model development.

- **Study Populations and Data Collection:** Models are typically developed using data from patients receiving PZA as part of their standard TB treatment. Data includes sparse, random plasma concentration measurements collected at steady state (after at least one week of therapy) [1] [2]. Patient demographics (e.g., weight, age) and clinical laboratory values (e.g., serum creatinine, liver enzymes) are concurrently recorded for covariate analysis [1].
- **Bioanalytical Methods:** PZA concentrations in plasma are quantified using validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. These methods are characterized by high sensitivity and precision, with a typical analytical range of approximately 1.8 to 117 mg/L [1] [5].
- **Model Development and Validation:** A nonlinear mixed-effects modeling approach is used, typically with software like NONMEM [5]. The process involves:
 - **Structural Model:** Testing one- and two-compartment models to describe the data [1] [4].
 - **Stochastic Model:** Quantifying between-subject variability (BSV) and residual unexplained variability.
 - **Covariate Model:** Identifying patient factors that explain BSV, using stepwise forward inclusion/backward elimination [2].
 - **Model Validation:** Employing techniques like bootstrap analysis and external validation using a hold-out test dataset to evaluate model robustness and predictive performance [4] [2].
- **Model Application (MIPD):** The final model is used to simulate various dosing regimens (e.g., fixed vs. weight-based) and calculate the probability of target attainment (PTA) for established exposure targets like $AUC_{0-24} > 363 \text{ mg}\cdot\text{h/L}$ [1] [3]. This informs optimized dosing recommendations.

A Workflow for Model Implementation and MIPD

The following diagram illustrates the conceptual workflow for applying a popPK model to guide personalized PZA dosing, a process known as Model-Informed Precision Dosing (MIPD).



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This workflow forms the core of clinical decision support tools, such as R Shiny dashboards, which are being developed to make MIPD more accessible in clinical practice [3].

Tools for PopPK Modeling and Simulation

To implement these protocols, researchers can leverage several powerful software tools:

- **gPKPDviz**: An open-source R Shiny application that uses the `mrqsolve` simulation engine. It allows for real-time simulation and visualization of PK/PD models, enabling researchers to efficiently assess

the impact of covariates and dosing regimens on PK exposure [6].

- **Standard Software:** The industry standard for nonlinear mixed-effects model development is **NONMEM** [5]. For simulation and visualization, R packages like `mrqsolve` [6] and `PKPDsim` [7] are widely used and can be integrated into interactive Shiny web applications for exploratory analysis.

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